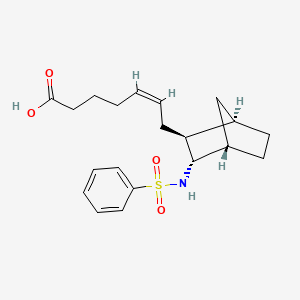
Domitroban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It functions as a thromboxane A2 receptor antagonist and has been explored for its potential as an antiasthmatic and cerebroprotective drug. This compound has shown efficacy in inhibiting proteinuria in animal models of renal injury and has been investigated in clinical trials for the treatment of allergic rhinitis and asthma .
Méthodes De Préparation
The synthesis of Domitroban involves several steps:
Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.
Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.
Reduction: The oxime is reduced using lithium aluminium hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.
Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester.
Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid and subsequent oxidation with periodic acid to form an aldehyde.
Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to produce a methyl ester.
Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.
Analyse Des Réactions Chimiques
Domitroban undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include lithium aluminium hydride for reduction, m-chloroperbenzoic acid for epoxidation, and potassium hydroxide for hydrolysis. Major products formed from these reactions include various intermediates and derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
Biology: Domitroban is used in research to understand the role of thromboxane A2 in biological processes.
Medicine: It has been investigated for its potential in treating asthma, allergic rhinitis, and renal injuries.
Industry: This compound’s synthesis and derivatives are of interest in the pharmaceutical industry for developing new therapeutic agents
Mécanisme D'action
Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism is beneficial in conditions such as asthma and renal injuries, where thromboxane A2 plays a detrimental role .
Comparaison Avec Des Composés Similaires
Domitroban is compared with other thromboxane A2 receptor antagonists such as OKY046 and Ramatroban. While OKY046 is a thromboxane A2 synthase inhibitor, this compound is more potent in inhibiting thromboxane A2 receptor-mediated processes. Ramatroban, another thromboxane A2 receptor antagonist, is known for its long-lasting inhibitory effects. This compound’s unique structure and potent antagonistic properties make it a valuable compound for research and therapeutic applications .
Similar compounds include:
OKY046: A thromboxane A2 synthase inhibitor.
Ramatroban: A potent thromboxane A2 receptor antagonist.
SQ29548: Another thromboxane A2 receptor antagonist used in research.
Propriétés
Numéro CAS |
112966-96-8 |
|---|---|
Formule moléculaire |
C20H27NO4S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
Clé InChI |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
SMILES canonique |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
115266-92-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















